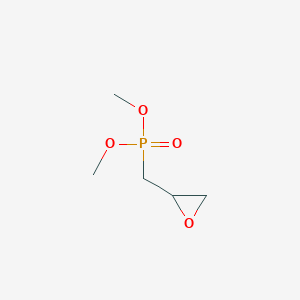

Glycidylphosphonic acid dimethyl ester

Description

Glycidylphosphonic acid dimethyl ester (hypothetical structure: (CH₃O)₂P(O)CH₂C(O)C₂H₃O) is a phosphonic acid ester featuring a glycidyl (epoxide-containing) group. While direct data on this specific compound are absent in the provided evidence, its structure suggests reactivity influenced by both the phosphonate ester and epoxide functionalities. Phosphonic acid esters are widely used in organic synthesis, flame retardants, and coordination chemistry due to their stability and tunable reactivity . The glycidyl group may enhance its utility in crosslinking reactions or polymer modifications, though this remains speculative without explicit references.

Properties

CAS No. |

17989-06-9 |

|---|---|

Molecular Formula |

C5H11O4P |

Molecular Weight |

166.11 g/mol |

IUPAC Name |

2-(dimethoxyphosphorylmethyl)oxirane |

InChI |

InChI=1S/C5H11O4P/c1-7-10(6,8-2)4-5-3-9-5/h5H,3-4H2,1-2H3 |

InChI Key |

LXWQXJPQLIVNAS-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CC1CO1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., cyano): Increase the acidity of the phosphonic acid proton, enhancing nucleophilic substitution reactivity . Bulky/Aromatic Groups (e.g., phenyl): Improve thermal stability and hydrophobicity but reduce solubility in polar solvents . Epoxide (Glycidyl Group): Hypothetically, this would introduce ring-strain-driven reactivity, enabling polymerization or crosslinking via epoxide ring-opening, a feature absent in non-glycidyl analogs.

Applications: Flame Retardants: Dimethyl methylphosphonate (DMMP) is widely used due to its high phosphorus content and volatility . Organic Synthesis: Cyanobenzyl and methoxybenzyl derivatives serve as intermediates in Suzuki-Miyaura couplings or phosphorylation reactions . Chiral Chemistry: Hydroxyethyl-substituted esters enable enantioselective synthesis .

Stability and Handling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.